molecular formula C18H21NOS B5462997 2-(benzylthio)-N-isobutylbenzamide

2-(benzylthio)-N-isobutylbenzamide

Cat. No.: B5462997
M. Wt: 299.4 g/mol
InChI Key: PJMBFCYVADKRGV-UHFFFAOYSA-N
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Description

“2-(benzylthio)-N-isobutylbenzamide” is likely a compound containing a benzamide group (a benzene ring attached to a carboxamide) and a benzylthio group (a benzene ring attached to a sulfur atom). These functional groups are common in many organic compounds and can have various chemical properties .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .


Chemical Reactions Analysis

The benzylthio and benzamide groups in “this compound” could potentially undergo various chemical reactions. For example, the benzylthio group could participate in oxidation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would likely be determined by techniques such as melting point analysis, solubility testing, and infrared spectroscopy .

Mechanism of Action

The mechanism of action of “2-(benzylthio)-N-isobutylbenzamide” would depend on its intended use. For instance, if it’s used as a drug, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards of “2-(benzylthio)-N-isobutylbenzamide” would depend on factors such as its toxicity, reactivity, and environmental impact. Safety data sheets (SDS) are typically used to communicate this information .

Future Directions

The future directions for research on “2-(benzylthio)-N-isobutylbenzamide” would likely depend on its potential applications. For example, if it shows promise as a drug, future research might focus on clinical trials .

Properties

IUPAC Name

2-benzylsulfanyl-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-14(2)12-19-18(20)16-10-6-7-11-17(16)21-13-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMBFCYVADKRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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